Metopimazin-Säure

Übersicht

Beschreibung

Metopimazine Acid is a major metabolite of Metopimazine, a phenothiazine derivative. Metopimazine is primarily used as an antiemetic to treat nausea and vomiting. It is a dopamine D2 receptor antagonist and is known for its peripheral selectivity, meaning it does not readily cross the blood-brain barrier .

Wissenschaftliche Forschungsanwendungen

Metopimazine Acid has several scientific research applications:

Chemistry: Used as a reference compound in the study of phenothiazine derivatives.

Biology: Investigated for its role in metabolic pathways involving dopamine receptors.

Medicine: Studied for its potential use in treating gastroparesis and other gastrointestinal disorders.

Industry: Utilized in the development of antiemetic drugs and related pharmaceutical formulations.

Wirkmechanismus

Target of Action

Metopimazine Acid, a derivative of phenothiazine, primarily targets dopamine D2 and D3 receptors . It also shows antagonism towards adrenergic alpha1, histamine H1, and serotonin 5HT2a .

Mode of Action

Metopimazine Acid exerts its effects by antagonizing dopamine D2 and D3 receptors . This antagonism is thought to underlie its antiemetic and gastroprokinetic effects .

Biochemical Pathways

The primary metabolic pathway for Metopimazine Acid involves a liver amidase . This enzyme catalyzes the formation of Metopimazine Acid from Metopimazine . Additionally, human liver cytosolic aldehyde oxidase (AO) also catalyzes the formation of Metopimazine Acid, albeit to a much lesser extent .

Pharmacokinetics

Metopimazine is rapidly metabolized to Metopimazine Acid, its major metabolite in humans . The maximum plasma concentration (Cmax) of Metopimazine is reached approximately 60 minutes after oral administration, and the elimination half-life is approximately two hours . Metopimazine Acid constitutes approximately 78-89% of the circulating drug . Approximately 30% of a dose is recovered in the urine, mostly as the acid form .

Result of Action

The antagonism of dopamine D2 and D3 receptors by Metopimazine Acid results in antiemetic and gastroprokinetic effects . This makes it useful in the treatment of nausea and vomiting .

Action Environment

Metopimazine Acid is primarily metabolized by a liver amidase in humans . Therefore, the liver environment plays a crucial role in the action and efficacy of Metopimazine Acid. It is also worth noting that Metopimazine Acid presents a low risk of drug-drug interaction .

Biochemische Analyse

Biochemical Properties

Metopimazine Acid is primarily produced through the metabolism of Metopimazine by a liver amidase . This process involves the interaction of Metopimazine with enzymes in the liver, leading to the formation of Metopimazine Acid . The biochemical reactions involved in this process are complex and involve multiple biomolecules .

Cellular Effects

Metopimazine, from which Metopimazine Acid is derived, has antidopaminergic, antihistamine, and anticholinergic activity . It is a highly potent and selective dopamine D2 and D3 receptor antagonist . The D2 receptor antagonism of Metopimazine is thought to underlie its antiemetic and gastroprokinetic effects .

Molecular Mechanism

It is known that Metopimazine, the parent compound, exerts its effects through its antagonism of dopamine D2 and D3 receptors . This antagonism is thought to underlie the antiemetic and gastroprokinetic effects of Metopimazine .

Temporal Effects in Laboratory Settings

It is known that Metopimazine is rapidly metabolized to Metopimazine Acid, with a Tmax of approximately 2 hours .

Dosage Effects in Animal Models

The effects of Metopimazine Acid at different dosages in animal models have not been extensively studied. Metopimazine, the parent compound, has been used in various doses to treat acute nausea and vomiting in clinical settings .

Metabolic Pathways

Metopimazine is primarily metabolized by a liver amidase to form Metopimazine Acid This suggests that Metopimazine Acid is involved in the metabolic pathways of the liver

Transport and Distribution

It is known that Metopimazine, the parent compound, does not readily cross the blood-brain barrier .

Subcellular Localization

Given that it is a metabolite of Metopimazine, it is likely to be found in the liver cells where Metopimazine is metabolized .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Metopimazine Acid is synthesized through the metabolism of Metopimazine in the human body. The primary enzyme responsible for this conversion is a liver amidase . Additionally, human liver cytosolic aldehyde oxidase also plays a minor role in this metabolic pathway .

Industrial Production Methods: The industrial production of Metopimazine involves several steps:

Reaction of adjacent fluoro thiophenol and adjacent nitro to methylsulfonyl chlorobenzene: in acetone to obtain 2-(2-fluorophenylthio)-5-(methyl sulphonyl) nitrobenzene.

Heating with ethyl alcohol and ferric trichloride: to produce 2-(2-fluorophenylthio)-5-(methyl sulphonyl) aniline.

Addition of dimethyl sulfoxide and sodium hydride: , followed by cooling and water stirring to form 2-mesyl-10H-phenothiazine.

Reaction with 10-acetyl-2-mesyl-10H-phenothiazine and potassium hydroxide: to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Metopimazine Acid undergoes various chemical reactions, including:

Oxidation: Metopimazine Acid can be oxidized to form sulfoxide derivatives.

Reduction: It can be reduced to its corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Potassium caroate is commonly used for oxidation reactions.

Reduction: Sodium borohydride is often employed for reduction processes.

Substitution: Various nucleophiles can be used under mild conditions.

Major Products:

Oxidation: Sulfoxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenothiazine derivatives.

Vergleich Mit ähnlichen Verbindungen

Metoclopramide: Another dopamine D2 receptor antagonist used as an antiemetic.

Domperidone: Similar to Metopimazine, it does not readily cross the blood-brain barrier and is used to treat nausea and vomiting.

Ondansetron: A serotonin 5-HT3 receptor antagonist used for similar indications.

Uniqueness: Metopimazine Acid is unique due to its peripheral selectivity and lack of central nervous system side effects. Unlike Metoclopramide, it does not interact with serotonin receptors, making it a safer option for patients with cardiovascular concerns .

Eigenschaften

IUPAC Name |

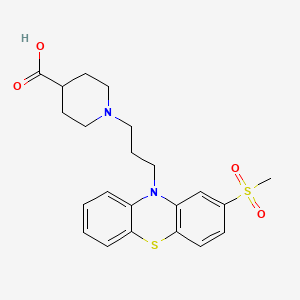

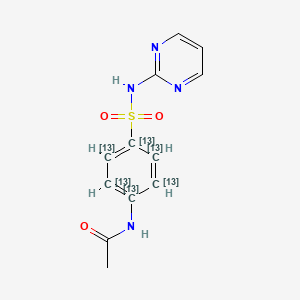

1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S2/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQSSAWBTAKELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676046 | |

| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18182-00-8 | |

| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes the metabolism of Metopimazine unique compared to other D2 antagonists used for gastroparesis?

A1: Unlike other D2 antagonists which are primarily metabolized by cytochrome P450 enzymes, Metopimazine is mainly metabolized by human liver microsomal amidase. [] This distinction is noteworthy as it suggests a potentially different metabolic profile and drug interaction potential.

Q2: What is the major metabolite of Metopimazine in humans and how is it formed?

A2: Metopimazine acid (MPZA) is the major circulating metabolite of Metopimazine in humans. It is primarily formed through the hydrolysis of an amide bond in Metopimazine, a reaction catalyzed by human liver microsomal amidase. [] While human liver cytosolic aldehyde oxidase (AO) can also contribute to MPZA formation, its role is significantly less prominent compared to amidase.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)